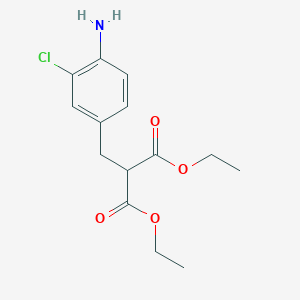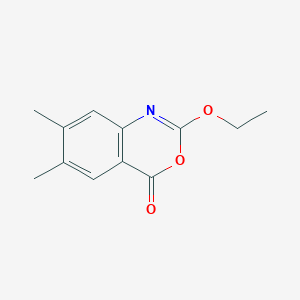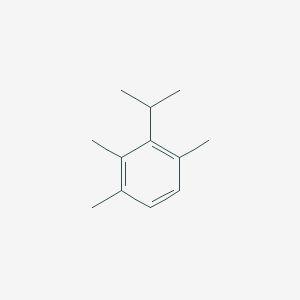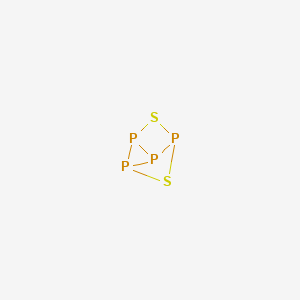
Tetraphosphorus disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraphosphorus disulfide is an inorganic compound with the chemical formula P₄S₂. It belongs to the family of phosphorus sulfides, which are compounds containing only phosphorus and sulfur. This compound is known for its unique structural properties and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for preparing tetraphosphorus disulfide involves the thermolysis of mixtures of phosphorus and sulfur. This process requires careful control of temperature and reaction conditions to ensure the desired product is obtained. The product distribution can be analyzed using 31P-NMR spectroscopy .
Industrial Production Methods: Industrial production of this compound typically involves the controlled fusion of white phosphorus with sulfur in an inert, non-flammable solvent. This method ensures the safe handling of reactive materials and the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: Tetraphosphorus disulfide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific reagents and conditions used.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as oxygen or sulfur dioxide.
Reduction: Reduction reactions often involve the use of reducing agents like hydrogen or metal hydrides.
Substitution: Substitution reactions can occur with halogens or other electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce phosphorus oxides and sulfur oxides .
Scientific Research Applications
Tetraphosphorus disulfide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: Research into its potential biological activities and interactions with biomolecules is ongoing.
Medicine: While not widely used in medicine, its unique properties make it a subject of interest for potential therapeutic applications.
Mechanism of Action
Similar Compounds: Tetraphosphorus disulfide is part of a family of phosphorus sulfides, which include compounds such as phosphorus pentasulfide (P₄S₁₀) and phosphorus sesquisulfide (P₄S₃). These compounds share similar structural features but differ in their sulfur content and reactivity.
Uniqueness: this compound is unique due to its specific chemical formula and the distinct properties it exhibits. Its instability above -30°C and its reactivity with various reagents set it apart from other phosphorus sulfides .
Comparison with Similar Compounds
- Phosphorus pentasulfide (P₄S₁₀)
- Phosphorus sesquisulfide (P₄S₃)
- Tetraphosphorus trisulfide (P₄S₃)
- Tetraphosphorus tetrasulfide (P₄S₄)
- Tetraphosphorus pentasulfide (P₄S₅)
- Tetraphosphorus hexasulfide (P₄S₆)
- Tetraphosphorus heptasulfide (P₄S₇)
- Tetraphosphorus octasulfide (P₄S₈)
- Tetraphosphorus nonasulfide (P₄S₉)
Properties
CAS No. |
12165-70-7 |
|---|---|
Molecular Formula |
P4S2 |
Molecular Weight |
188.03 g/mol |
IUPAC Name |
3,5-dithia-1,2,4,6-tetraphosphatricyclo[2.2.0.02,6]hexane |
InChI |
InChI=1S/P4S2/c5-2-1-3(2)6-4(1)5 |
InChI Key |
CXCPKNLTPHMZTD-UHFFFAOYSA-N |
Canonical SMILES |
P12P3P1SP2S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![diethyl-[2-[(2,4,6-trichlorophenyl)carbamoyloxy]ethyl]azanium;chloride](/img/structure/B15343840.png)
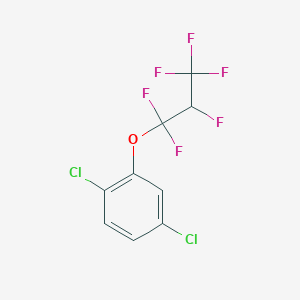
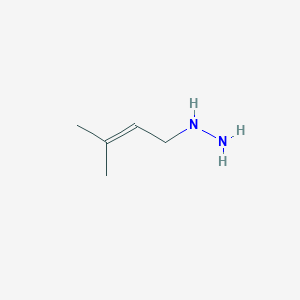
![1,2-dimethyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B15343858.png)
![(4-Methoxyphenyl)methyl (6S)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B15343859.png)

![5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca[d]pyrimidine](/img/structure/B15343876.png)

